molecular formula C20H19NOS B1657956 4-(3,4-Diphenylthiophen-2-yl)morpholine CAS No. 5892-65-9

4-(3,4-Diphenylthiophen-2-yl)morpholine

Cat. No.: B1657956
CAS No.: 5892-65-9
M. Wt: 321.4 g/mol
InChI Key: SOYCNYYCJOQVNP-UHFFFAOYSA-N
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Description

4-(3,4-Diphenylthiophen-2-yl)morpholine is a heterocyclic compound featuring a thiophene core substituted with two phenyl groups at the 3- and 4-positions, linked to a morpholine ring via the 2-position. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. Its synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions, as seen in analogous compounds .

Properties

CAS No.

5892-65-9

Molecular Formula

C20H19NOS

Molecular Weight

321.4 g/mol

IUPAC Name

4-(3,4-diphenylthiophen-2-yl)morpholine

InChI

InChI=1S/C20H19NOS/c1-3-7-16(8-4-1)18-15-23-20(21-11-13-22-14-12-21)19(18)17-9-5-2-6-10-17/h1-10,15H,11-14H2

InChI Key

SOYCNYYCJOQVNP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=C(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Heterocyclic Core Variations

Thiophene vs. Thiazole/Imidazole Derivatives
  • VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine):
    • Structural Differences : Replaces thiophene with thiazole and imidazole rings. Bromine substituents at the 2,4-positions of imidazole significantly influence NMR spectra and biological activity .
    • Key Finding : Misplacement of bromine (e.g., 4,5-dibromo vs. 2,4-dibromo) alters spectral properties, underscoring the importance of regiochemistry .
Pyrimidine Derivatives
  • CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine):
    • Comparison : The pyrimidine core enhances π-stacking interactions, while the trifluoromethyl group increases metabolic stability. Morpholine here outperforms piperidine in EP2 receptor potentiation (fold shift: 12.3 vs. 1.5) .

Morpholine vs. Thiomorpholine and Other Amines

  • 4-(4-Nitrophenyl)thiomorpholine :

    • Structural Impact : Replacing morpholine's oxygen with sulfur increases lipophilicity (ClogP +0.5) and alters crystal packing via C–H···O hydrogen bonds, forming centrosymmetric dimers absent in morpholine analogs .
    • Applications : Used as a precursor for antimycobacterial agents, highlighting sulfur's role as a "soft spot" for metabolic oxidation .
  • Piperidine/Pyrrolidine Analogs :

    • In EP2 receptor modulators, morpholine derivatives exhibit superior activity compared to piperidine (e.g., CID2992168 vs. CID3239428), likely due to reduced steric hindrance .

Substituent Effects

  • Nitro and Halogen Substituents :

    • 4-(4-Nitrophenyl)morpholine : Nitro groups improve electrophilicity for nucleophilic substitution reactions, serving as intermediates for antidiabetic drugs .
    • Dibromoimidazole in VPC-14449 : Bromine atoms increase molecular weight and halogen bonding capacity, critical for AR receptor modulation .

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